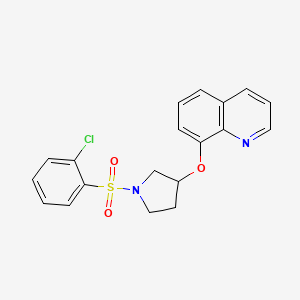
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule. It contains a quinoline ring, a pyrrolidine ring, and a sulfonyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and quinoline rings, followed by the introduction of the sulfonyl group . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the quinoline ring can be synthesized through various established protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular formula of this compound is C19H17ClN2O3S, and its molecular weight is 388.87. The structure is characterized by a five-membered pyrrolidine ring and a quinoline ring, which contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions due to its sp3-hybridization . It can participate in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Derivative Formation
One research avenue involves the direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides, showcasing a method that could potentially be applicable or adaptable for synthesizing "8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" derivatives. This process, noted for its compatibility with a variety of functional groups and sensitive substrates, demonstrates a significant advancement in the synthesis of complex heterocyclic compounds (Movassaghi, Hill, & Ahmad, 2007).
Antimicrobial and Antifungal Applications
Another study focuses on the synthesis and pro-apoptotic effects of new sulfonamide derivatives, including quinoline derivatives, to induce apoptosis in cancer cells through p38/ERK phosphorylation. This indicates the potential therapeutic applications of quinoline derivatives in oncology, suggesting that related compounds might also possess significant biological activity (Cumaoğlu et al., 2015).
Anti-Inflammatory Potential
Research on sulfonamide and sulfonyl ester derivatives of quinolines has identified compounds with significant anti-inflammatory activity, highlighting the chemical class's potential in developing new anti-inflammatory agents. This suggests that derivatives of "8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" could similarly exhibit anti-inflammatory properties, meriting further exploration (Bano et al., 2020).
Electroluminescence in Organic Electronics
A study on the electroluminescence and contact formation of related quinoline thin films reveals the potential application of quinoline derivatives in organic light-emitting devices (OLEDs). This research demonstrates the versatility of quinoline compounds in material science, particularly in developing new electroluminescent materials for electronic applications (Albrecht et al., 2019).
Future Directions
properties
IUPAC Name |
8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-16-7-1-2-9-18(16)26(23,24)22-12-10-15(13-22)25-17-8-3-5-14-6-4-11-21-19(14)17/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAEXNZNPOYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

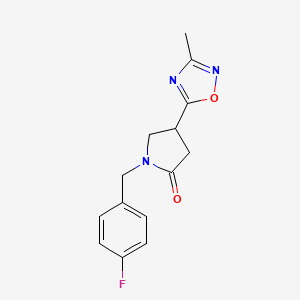
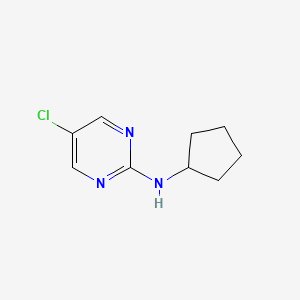
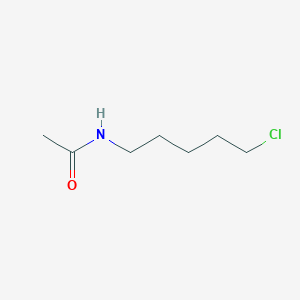
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)
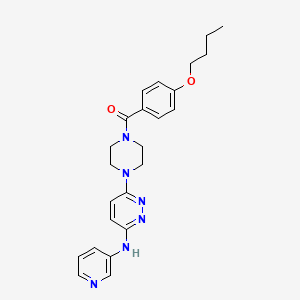
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne](/img/structure/B2994022.png)

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
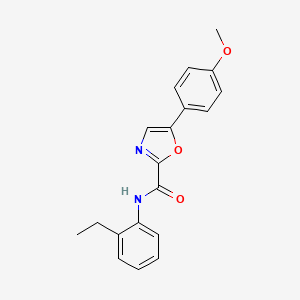
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)